Tungsten(VI) chloride

Catalog No.
S597968
CAS No.
13283-01-7
M.F
Cl6W-6
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten(VI) chloride

CAS Number

13283-01-7

Product Name

Tungsten(VI) chloride

IUPAC Name

tungsten;hexachloride

Molecular Formula

Cl6W-6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/6ClH.W/h6*1H;/p-6

InChI Key

XHYHOBJDYHRWHO-UHFFFAOYSA-H

SMILES

Cl[W](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W]

The exact mass of the compound Tungsten hexachloride is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of tungsten coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tungsten(VI) chloride (WCl6) is a highly reactive, volatile d0 transition metal halide that serves as a critical procurement baseline for advanced materials synthesis and catalysis. As a dark blue-to-violet solid that is soluble in chlorinated and non-polar organic solvents, it provides a highly accessible W(VI) center for the synthesis of organometallic complexes and alkoxides. In industrial procurement, WCl6 is primarily valued as a fluorine-free precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of tungsten-based thin films, and as the definitive primary catalyst for the Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like dicyclopentadiene (DCPD). Its defined stoichiometry, volatility at moderate temperatures, and lack of carbon or fluorine make it an indispensable material for semiconductor manufacturing and advanced polymer production [1].

Substituting WCl6 with other common tungsten precursors introduces severe process incompatibilities. Replacing it with tungsten hexafluoride (WF6) in deposition workflows generates highly corrosive hydrofluoric acid (HF) as a byproduct, which etches underlying silicon or dielectric layers and introduces fluorine impurities that degrade film adhesion and electrical properties [1]. Conversely, using metal-organic alternatives like tungsten hexacarbonyl (W(CO)6) introduces carbon and oxygen atoms into the reaction environment, frequently leading to unacceptable carbon contamination in the resulting films [2]. In catalytic applications, substituting WCl6 with molybdenum(V) chloride (MoCl5) or alternative transition metal catalysts fundamentally alters the reaction pathway; for instance, in DCPD polymerization, alternative catalysts often yield linear polymers rather than the highly cross-linked, high-impact resins generated by WCl6-based systems [3].

CVD/ALD Substrate Compatibility: WCl6 vs. WF6

In the deposition of tungsten and tungsten disulfide (WS2) films, WCl6 is utilized as a fluorine-free precursor. During hydrogen reduction or reaction with H2S, WCl6 produces HCl, which is highly volatile and significantly less corrosive than the HF generated by WF6. Processes utilizing WF6 are notorious for HF-induced etching of underlying substrates and fluorine contamination, whereas WCl6 yields negligible halide contamination and preserves substrate integrity[1].

Evidence DimensionCorrosivity of reaction byproducts and film contamination
Target Compound DataWCl6 produces HCl (highly volatile, non-etching to Si/SiO2, negligible Cl incorporation)
Comparator Or BaselineWF6 produces HF (highly corrosive, etches substrates, leaves F-impurities)
Quantified DifferenceComplete elimination of HF-related substrate etching and fluorine-induced adhesion failures
ConditionsCVD/ALD processes at typical growth temperatures (300-500 °C)

Allows for the deposition of high-purity tungsten films on delicate semiconductor architectures that would be destroyed by fluorinated precursors.

Film Purity and Carbon Avoidance: WCl6 vs. W(CO)6

For the growth of high-purity tungsten or 2D WS2 layers, metal-organic precursors like W(CO)6 are prone to thermal decomposition pathways that incorporate carbon and oxygen into the lattice. WCl6, being a purely inorganic halide, completely eliminates hydrocarbon and CO reaction byproducts. Comparative studies in large-scale CVD highlight that WCl6 avoids the carbon incorporation inherent to W(CO)6, leading to higher quality, uncontaminated materials [1].

Evidence DimensionCarbon and oxygen impurity source potential
Target Compound DataWCl6 (0% carbon/oxygen content, no hydrocarbon byproducts)
Comparator Or BaselineW(CO)6 (contains CO ligands, acts as a potent source of carbon/oxygen impurities)
Quantified DifferenceWCl6 eliminates the structural source of carbon contamination inherent to carbonyl precursors
ConditionsCold-wall CVD reactor growth of WS2 or W films

Crucial for fabricating low-resistivity metallic contacts and high-mobility 2D materials where carbon impurities act as detrimental scattering centers.

Polymer Microstructure in ROMP: WCl6 vs. Alternative Catalysts

In the Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (DCPD), the choice of metal chloride dictates the macroscopic properties of the polymer. When activated with alkylaluminum co-catalysts, WCl6 rapidly produces a highly cross-linked polymer network. In contrast, substitution with alternative transition metal catalysts (like Pd) often results in linear, non-cross-linked addition polymers that lack the required mechanical toughness[1].

Evidence DimensionPolymer structural topology (cross-linking)
Target Compound DataWCl6 + Et2AlCl yields highly cross-linked poly-DCPD
Comparator Or BaselinePd(II) or alternative catalysts yield linear, non-cross-linked polymers
Quantified DifferenceShift from a linear thermoplastic to a rigid, cross-linked thermoset resin
ConditionsROMP of dicyclopentadiene in the presence of co-catalysts

Cross-linking is the fundamental requirement for manufacturing high-impact, chemically resistant poly-DCPD molded parts used in industrial applications.

Fluorine-Free ALD/CVD of Tungsten Contacts in Microelectronics

Leveraging the fluorine-free nature of WCl6 (Section 3, Evidence 1), this compound is ideal for depositing tungsten vias and contacts on sensitive dielectric or silicon layers where HF etching from WF6 would cause catastrophic device failure[1].

Precursor for High-Purity 2D Transition Metal Dichalcogenides (WS2)

Due to its lack of carbon and oxygen ligands (Section 3, Evidence 2), WCl6 is the preferred precursor for the wafer-scale CVD growth of monolayer WS2, completely preventing the carbon contamination associated with W(CO)6 [2].

Industrial Production of Poly-DCPD Thermosets via ROMP

Because it specifically drives the formation of highly cross-linked networks (Section 3, Evidence 3), WCl6 is the standard catalyst for manufacturing tough, impact-resistant polydicyclopentadiene resins used in automotive, agricultural, and structural applications [3].

Hydrogen Bond Acceptor Count

6

Exact Mass

395.761099 g/mol

Monoisotopic Mass

393.764049 g/mol

Heavy Atom Count

7

UNII

L32HZV95ZE

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13283-01-7

Wikipedia

Tungsten(VI) chloride

General Manufacturing Information

Tungsten chloride (WCl6), (OC-6-11)-: ACTIVE

Dates

Last modified: 08-15-2023

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